Tert-butyl N-[(1S)-1-{cyclopropyl[(4-fluorophenyl)methyl]carbamoyl}ethyl]carbamate
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Overview
Description
Tert-butyl N-[(1S)-1-{cyclopropyl[(4-fluorophenyl)methyl]carbamoyl}ethyl]carbamate is a complex organic compound with a unique structure that includes a tert-butyl carbamate group, a cyclopropyl group, and a 4-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[(1S)-1-{cyclopropyl[(4-fluorophenyl)methyl]carbamoyl}ethyl]carbamate typically involves multiple steps, including the protection of amine groups, coupling reactions, and deprotection steps. One common method involves the use of tert-butyl carbamate as a protecting group for the amine, followed by coupling with cyclopropyl and 4-fluorophenyl groups under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(1S)-1-{cyclopropyl[(4-fluorophenyl)methyl]carbamoyl}ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Tert-butyl N-[(1S)-1-{cyclopropyl[(4-fluorophenyl)methyl]carbamoyl}ethyl]carbamate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Tert-butyl N-[(1S)-1-{cyclopropyl[(4-fluorophenyl)methyl]carbamoyl}ethyl]carbamate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tert-butyl carbamate derivatives and compounds with cyclopropyl and 4-fluorophenyl groups. Examples include:
- Tert-butyl N-[(1S)-1-cyano-2-(4-iodophenyl)ethyl]carbamate
- Tert-butyl N-[(1S)-1-[methoxy(methyl)carbamoyl]propyl]carbamate
Uniqueness
Tert-butyl N-[(1S)-1-{cyclopropyl[(4-fluorophenyl)methyl]carbamoyl}ethyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
tert-butyl N-[1-[cyclopropyl-[(4-fluorophenyl)methyl]amino]-1-oxopropan-2-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O3/c1-12(20-17(23)24-18(2,3)4)16(22)21(15-9-10-15)11-13-5-7-14(19)8-6-13/h5-8,12,15H,9-11H2,1-4H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGKJVDROVEYTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CC1=CC=C(C=C1)F)C2CC2)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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